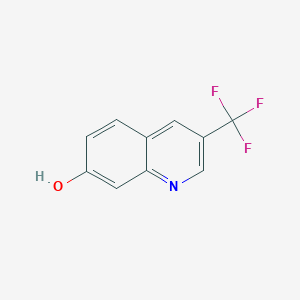

3-(Trifluoromethyl)quinolin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

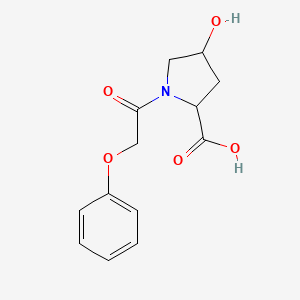

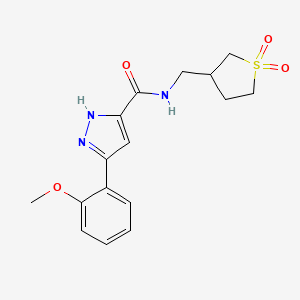

3-(Trifluoromethyl)quinolin-7-ol is a chemical compound used in scientific research. It has a molecular weight of 213.16 . The IUPAC name for this compound is 7-(trifluoromethyl)-3-quinolinol .

Synthesis Analysis

The synthesis of quinoline compounds, including 3-(Trifluoromethyl)quinolin-7-ol, has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)quinolin-7-ol is 1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H . The linear formula for this compound is C10H6F3NO .Chemical Reactions Analysis

The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . Some of the reagents containing the -CF3 group are trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)quinolin-7-ol is a solid at room temperature . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

- Antimicrobial Activity 7-MTQ exhibits antibacterial and antifungal properties. Researchers have explored its potential as an antimicrobial agent, making it relevant for drug development and combating infections.

- Medicinal Chemistry The presence of a boronic acid group in (5-(Trifluoromethyl)quinolin-8-yl)boronic acid makes it valuable for medicinal chemistry research. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds in complex molecule synthesis.

- Palladium-catalyzed asymmetric hydrogenation of 3-(trifluoromethyl)quinoxalinones yields chiral 3-(trifluoromethyl)-3,4-dihydroquinoxalinones with high enantioselectivity. This method provides access to valuable chiral building blocks .

Enantioselective Synthesis

Hybrid Compounds for Antibacterial Evaluation

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the downstream effects of this compound requires further investigation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Safety and Hazards

Orientations Futures

Trifluoromethyl group-containing compounds, including 3-(Trifluoromethyl)quinolin-7-ol, have numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug discovery and development .

Propriétés

IUPAC Name |

3-(trifluoromethyl)quinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-1-2-8(15)4-9(6)14-5-7/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXIJQJMUICLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)quinolin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)

![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)